molecular formula C9H14F2O B6172441 {8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol CAS No. 2649059-92-5

{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol

Cat. No.: B6172441
CAS No.: 2649059-92-5
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of {8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2649059-92-5

Molecular Formula

C9H14F2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.